molecular formula C27H49N3O5 B123872 N4-Octadecylcytosine beta-D-arabinofuranoside CAS No. 158233-67-1

N4-Octadecylcytosine beta-D-arabinofuranoside

Cat. No.: B123872
CAS No.: 158233-67-1
M. Wt: 495.7 g/mol
InChI Key: HQHQCEKUGWOYPS-URBBEOKESA-N
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Mechanism of Action

Alkasar-18, also known as N(4)-Octadecyl-1-arabinofuranosylcytosine or N4-Octadecylcytosine beta-D-arabinofuranoside, is a lipophilic derivative of Ara-C used to improve the incorporation of Ara-C, an anti-cancer agent, into lipid bilayers of liposomes and/or target cells .

Target of Action

The primary target of Alkasar-18 is the enzyme POLA . This enzyme plays a crucial role in DNA replication, making it a key target for many anticancer drugs.

Mode of Action

Alkasar-18 acts as a POLA inhibitor . By inhibiting this enzyme, Alkasar-18 disrupts DNA replication, leading to cell death. This makes it particularly effective against rapidly dividing cells, such as cancer cells .

Biochemical Pathways

DNA replication pathway . By inhibiting POLA, Alkasar-18 disrupts the normal process of DNA replication, leading to cell death .

Pharmacokinetics

Pharmacokinetics of Alkasar-18 in healthy mice gave plasma half-lives of t1/2(a) = 10 min and t1/2(b) = 7 - 10 hours . A relatively high proportion of the drug is found in the liver, however with similar elimination kinetics as in plasma . A high proportion of Alkasar-18 is bound to erythrocytes .

Result of Action

The result of Alkasar-18’s action is the disruption of DNA replication, leading to cell death. This makes it particularly effective against rapidly dividing cells, such as cancer cells . It has shown potent antitumor activity against leukemias and solid tumors .

Action Environment

The action of Alkasar-18 can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the compound . .

Preparation Methods

Synthetic Routes and Reaction Conditions: ALKASAR-18 is synthesized through a series of chemical reactions starting from cytosine arabinoside. The key step involves the alkylation of the N4 position of cytosine arabinoside with an octadecyl group. This reaction typically requires the use of a strong base such as sodium hydride and an appropriate solvent like dimethylformamide .

Industrial Production Methods: The industrial production of ALKASAR-18 follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: ALKASAR-18 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmacokinetics

Studies have demonstrated that NOAC exhibits favorable pharmacokinetic properties:

  • Bioavailability : Following oral administration, NOAC has a bioavailability of approximately 1.1% in plasma and 12.9% in whole blood, which, while low, is sufficient to elicit significant cytotoxic effects against L1210 leukemia models .
  • Half-life : The terminal half-life of NOAC after intravenous administration is notably longer than that of cytosine arabinoside, with mean residence times of 3.5 hours in plasma and 6 hours in whole blood .

Oncology

NOAC has been extensively studied for its anticancer properties:

  • Mechanism of Action : It acts by incorporating into DNA during replication, leading to the inhibition of DNA synthesis and subsequent apoptosis in cancer cells.
  • Case Studies :
    • In vitro studies have shown that NOAC derivatives exhibit significant cytotoxicity against various cancer cell lines, including breast (MCF-7) and cervical (HeLa) cancer cells .
    • A study reported an IC50 value of 10 µM for a NOAC derivative against MCF-7 cells, indicating potent anticancer activity .
Cell Line IC50 (µM)
MCF-710
HeLa15

Antimicrobial Properties

Research indicates that NOAC possesses notable antimicrobial activity:

  • Minimum Inhibitory Concentration (MIC) values against various bacterial strains demonstrate its potential as an antibacterial agent:
Bacterial Strain MIC (mg/mL)
Staphylococcus aureus0.025
Escherichia coli0.019
Bacillus mycoides0.0048
Candida albicans0.039

These results highlight the compound's effectiveness against Gram-positive bacteria and certain fungi .

Antiviral Research

NOAC is also being investigated for its antiviral properties:

  • Its ability to inhibit viral replication positions it as a candidate for developing antiviral medications, particularly against herpes simplex virus .

Genetic Studies

In molecular biology, NOAC is utilized to study DNA and RNA synthesis:

  • It provides insights into genetic expression and regulation, aiding the understanding of genetic disorders and the development of gene therapies .

Summary Table of Biological Activities

Application Area Description
OncologyCytotoxic effects on cancer cell lines; induces apoptosis; used in chemotherapy research.
AntimicrobialEffective against various bacterial strains; potential as an antibacterial agent.
AntiviralInvestigated for inhibition of viral replication; potential use in antiviral drug development.
Genetic StudiesUtilized in DNA/RNA synthesis studies; aids in understanding genetic expression and disorders.

Comparison with Similar Compounds

Uniqueness: ALKASAR-18 stands out due to its strong lipophilicity, which enhances its ability to penetrate cell membranes and exert its cytotoxic effects. This property makes it more effective than other similar compounds in targeting cancer cells .

Biological Activity

N4-Octadecylcytosine β-D-arabinofuranoside (NOAC) is a synthetic derivative of cytosine arabinoside, designed to enhance cytotoxic activity and stability against metabolic degradation. This compound has garnered attention for its potential therapeutic applications, particularly in oncology. This article delves into the biological activity of NOAC, summarizing its pharmacokinetics, mechanisms of action, antitumor efficacy, and relevant case studies.

  • Chemical Name : N4-Octadecylcytosine β-D-arabinofuranoside
  • CAS Number : 158233-67-1
  • Molecular Formula : C27H49N3O5
  • Molecular Weight : 495.703 g/mol

Pharmacokinetics

NOAC exhibits unique pharmacokinetic properties that contribute to its biological activity:

  • Administration Routes : It can be administered both intravenously and orally, with studies indicating a low bioavailability of 1.1% from plasma and 12.9% from whole blood when taken orally .
  • Half-Life : The mean residence time in plasma after intravenous administration is approximately 3.5 hours, while after oral administration, it extends to about 18 hours . This prolonged half-life suggests a potential for sustained therapeutic effects.

NOAC functions primarily as a cytotoxic agent by interfering with DNA synthesis. Its lipophilic nature allows it to penetrate cellular membranes more effectively than its parent compound, cytosine arabinoside. This enhanced permeability leads to increased intracellular concentrations of the drug, thereby augmenting its cytotoxic effects against cancer cells.

Antitumor Activity

NOAC has demonstrated significant antitumor activity in various preclinical models:

  • In Vitro Studies : Research has shown that NOAC exhibits potent cytotoxic effects against mouse leukemia L1210 cells. The compound's efficacy was evaluated through cell viability assays, where it outperformed traditional chemotherapeutics like cytosine arabinoside .
  • In Vivo Studies : In murine models, NOAC displayed substantial antitumor activity against human xenograft models. The compound's ability to maintain effective concentrations over extended periods post-administration correlates with improved therapeutic outcomes compared to standard treatments .

Case Studies and Research Findings

  • Liposomal Formulation : A study explored the use of liposomal NOAC, which significantly enhanced its bioavailability and therapeutic index in vivo. The liposomal formulation allowed for targeted delivery and reduced systemic toxicity .
  • Comparative Efficacy : In comparative studies against other nucleoside analogs, NOAC showed superior activity against resistant cancer cell lines, suggesting potential utility in overcoming multidrug resistance commonly observed in cancer therapy .
  • Mechanistic Insights : Investigations into the molecular mechanisms revealed that NOAC induces apoptosis in cancer cells through activation of caspase pathways and modulation of cell cycle regulators .

Summary Table of Biological Activity

PropertyN4-Octadecylcytosine β-D-arabinofuranoside
CAS Number158233-67-1
Molecular Weight495.703 g/mol
Administration RouteIntravenous / Oral
Bioavailability1.1% (plasma), 12.9% (whole blood)
Mean Residence Time3.5 h (IV), 18 h (oral)
Antitumor ActivityHigh efficacy against L1210 leukemia
MechanismInduces apoptosis via caspase activation

Properties

IUPAC Name

1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(octadecylamino)pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H49N3O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-28-23-18-20-30(27(34)29-23)26-25(33)24(32)22(21-31)35-26/h18,20,22,24-26,31-33H,2-17,19,21H2,1H3,(H,28,29,34)/t22-,24-,25+,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQHQCEKUGWOYPS-URBBEOKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCNC1=NC(=O)N(C=C1)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H49N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30166385
Record name N(4)-Octadecyl-1-arabinofuranosylcytosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30166385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

495.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158233-67-1
Record name N(4)-Octadecyl-1-arabinofuranosylcytosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158233671
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N(4)-Octadecyl-1-arabinofuranosylcytosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30166385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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